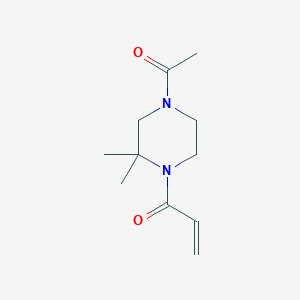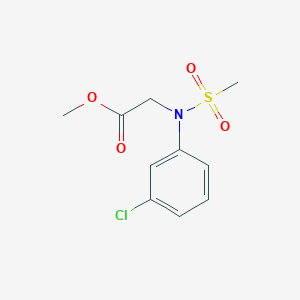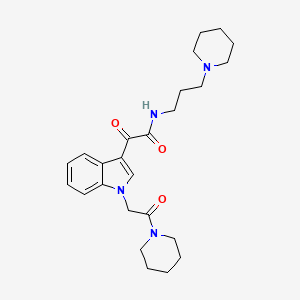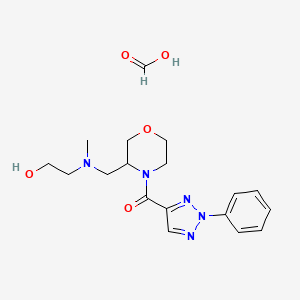
Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a five-membered ring compound with one sulfur atom and four carbon atoms . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Compounds containing these structures often exhibit various biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar piperidine structure, Methyl piperidine-4-carboxylate, has a boiling point of 85-90 °C, a density of 1.06 g/mL at 25 °C, and is slightly soluble in water .Applications De Recherche Scientifique
Synthesis Techniques
The compound is utilized in various synthesis techniques in medicinal chemistry, showcasing its versatility in the creation of complex molecules. For instance, in the context of oxindole synthesis, it's involved in palladium-catalyzed C-H functionalization, demonstrating its role in constructing pharmacologically relevant structures such as serine palmitoyl transferase enzyme inhibitors, highlighting its potential in medicinal chemistry synthesis (Magano et al., 2014).
Cardiovascular Research
Research on the cardiovascular activity of related compounds, including those derived from methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate, has been conducted, indicating its potential application in the development of cardiovascular drugs. These studies involve the synthesis and evaluation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, exploring their electrochemical oxidation properties and their relation to cardiovascular activities (Krauze et al., 2004).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds containing the methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate moiety has been extensively studied. Such research provides valuable insights into how these compounds interact at the molecular level, enabling the development of more effective pharmaceuticals. One study reported on (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, which is synthesized via a one-pot three-component reaction, highlighting the compound's role in facilitating hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Biological Activities
The compound is also a precursor in the synthesis of biologically active derivatives, showcasing its importance in drug discovery. For instance, its derivatives have been synthesized for their antimicrobial activity, providing a foundation for new antibiotics and antifungal agents. This highlights the compound's crucial role in the development of new therapeutic agents with potential applications in treating various infections (Faty et al., 2010).
Orientations Futures
The future research directions would depend on the specific applications of this compound. Given the wide range of activities exhibited by thiophene and piperidine derivatives, this compound could potentially be explored in various fields, including medicinal chemistry, material science, and industrial chemistry .
Propriétés
IUPAC Name |
methyl 4-[[(2-thiophen-3-ylacetyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-19-14(18)16-5-2-11(3-6-16)9-15-13(17)8-12-4-7-20-10-12/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDZXDNLMNJYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2853596.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2853598.png)

![N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2853600.png)
![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2853602.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2853604.png)







